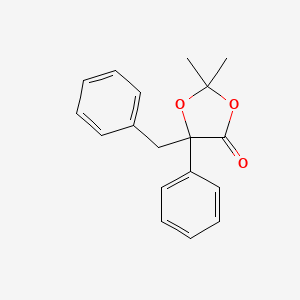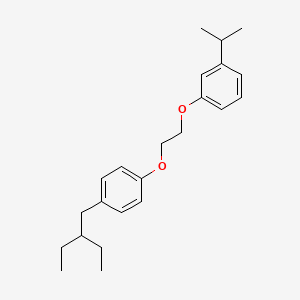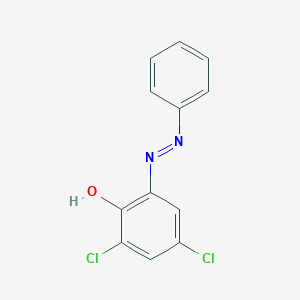
2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene is an organic compound with a complex structure It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butanol: An organic compound with a similar structure but different functional groups.
2-Ethyl-1-butanol: Another related compound with distinct chemical properties.
Uniqueness
2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
| 137818-70-3 | |
Fórmula molecular |
C22H28 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
2-ethyl-3-methyl-3-(2-methylphenyl)-1-propyl-1,2-dihydroindene |
InChI |
InChI=1S/C22H28/c1-5-11-17-18-13-8-10-15-21(18)22(4,19(17)6-2)20-14-9-7-12-16(20)3/h7-10,12-15,17,19H,5-6,11H2,1-4H3 |
Clave InChI |
UDZHHFKNKBQOFA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(C(C2=CC=CC=C12)(C)C3=CC=CC=C3C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)


![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
